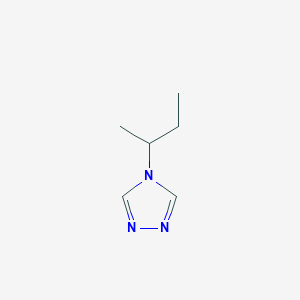

4-(sec-Butyl)-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(sec-Butyl)-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a sec-butyl group at the fourth position Triazoles are a class of five-membered ring compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(sec-Butyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of sec-butyl hydrazine with formamide, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-(sec-Butyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Reduced triazole derivatives.

Substitution: Substituted triazole compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Triazoles, including 4-(sec-Butyl)-4H-1,2,4-triazole, have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds with specific substitutions at the 4-position have shown enhanced efficacy against Gram-positive and Gram-negative bacteria. A study demonstrated that certain triazole derivatives achieved minimum inhibitory concentration (MIC) values comparable to established antibiotics such as ciprofloxacin and levofloxacin .

1.2 Anti-inflammatory Properties

Triazole derivatives have also been investigated for their anti-inflammatory effects. Research has shown that these compounds can inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), suggesting their potential in treating inflammatory diseases . The anti-inflammatory activity of this compound could be attributed to its ability to modulate gene expression related to inflammation.

1.3 Antifungal Activity

The antifungal efficacy of triazoles is well-documented. Compounds like this compound have been shown to inhibit fungal growth by disrupting cell membrane synthesis or inhibiting enzyme activity crucial for fungal survival. This makes them valuable in treating fungal infections in clinical settings .

Agricultural Applications

2.1 Fungicides

Due to their antifungal properties, triazoles are commonly used as fungicides in agriculture. They help protect crops from fungal pathogens that can cause significant yield losses. The effectiveness of this compound as a fungicide can be explored through field trials assessing its impact on crop health and yield .

2.2 Herbicides

Some research suggests that triazole derivatives may possess herbicidal activity as well. Their ability to inhibit specific biochemical pathways in plants can be harnessed to develop selective herbicides that target weeds without harming crops .

Material Science Applications

3.1 Corrosion Inhibitors

Triazoles are being investigated for their role as corrosion inhibitors in metal protection systems. The presence of nitrogen atoms in the triazole structure enhances its ability to form protective layers on metal surfaces, thereby reducing corrosion rates . This application is particularly relevant in industries where metal components are exposed to harsh environments.

3.2 Polymer Chemistry

In polymer science, triazoles can serve as functional monomers or additives that impart desirable properties such as thermal stability and resistance to degradation. The incorporation of triazole units into polymer matrices may enhance their mechanical properties and longevity .

Case Studies

Mechanism of Action

The mechanism of action of 4-(sec-Butyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the compound may interact with biological membranes, affecting their integrity and function.

Comparison with Similar Compounds

1,2,4-Triazole: The parent compound without the sec-butyl substitution.

3-(sec-Butyl)-1,2,4-triazole: A positional isomer with the sec-butyl group at the third position.

4-(tert-Butyl)-4H-1,2,4-triazole: A structural isomer with a tert-butyl group instead of a sec-butyl group.

Uniqueness: 4-(sec-Butyl)-4H-1,2,4-triazole is unique due to the specific positioning of the sec-butyl group, which can influence its chemical reactivity and biological activity. The sec-butyl group provides steric hindrance and electronic effects that can alter the compound’s interactions with other molecules.

Biological Activity

4-(sec-Butyl)-4H-1,2,4-triazole is a member of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This compound and its derivatives exhibit a range of pharmacological effects including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by case studies and research findings.

Antifungal Activity

1,2,4-Triazoles are well-known for their antifungal properties. The mechanism of action typically involves the inhibition of ergosterol biosynthesis in fungal cell membranes. Research indicates that derivatives of triazoles can be effective against a variety of fungal pathogens.

Case Study: Antifungal Efficacy

A study evaluated the antifungal activity of several triazole derivatives against Candida albicans and Aspergillus niger. The results showed that compounds similar to this compound exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antifungals like fluconazole .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 4-(sec-Butyl)-triazole | 8 | Candida albicans |

| Fluconazole | 8 | Candida albicans |

| New Derivative A | 6 | Aspergillus niger |

Antibacterial Activity

The antibacterial properties of 1,2,4-triazoles have been extensively studied. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings on Antibacterial Activity

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity. A study measured its efficacy against various bacterial strains using the agar disc diffusion method.

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 10 |

| Staphylococcus aureus | 18 | 5 |

The presence of the sec-butyl group appears to enhance its interaction with bacterial cell walls .

Anticancer Activity

Triazoles have also been investigated for their potential anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.

Case Study: Anticancer Potential

In a recent study focusing on various triazole derivatives, including 4-(sec-Butyl)-triazole, significant cytotoxic effects were observed against human cancer cell lines such as HeLa and MCF-7. The IC50 values indicated that these compounds could effectively inhibit cancer cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 15 |

These findings suggest that the compound may serve as a lead for further development in cancer therapeutics .

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles have been linked to their ability to inhibit pro-inflammatory cytokines.

Experimental Results

In vitro assays demonstrated that derivatives of 4-(sec-Butyl)-triazole significantly reduced levels of TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). The compounds exhibited low toxicity at therapeutic doses .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-(sec-Butyl)-4H-1,2,4-triazole derivatives?

- Methodological Answer : A standard approach involves cyclocondensation reactions. For example, hydrazide derivatives can be refluxed in polar aprotic solvents (e.g., DMSO) to form triazole cores, followed by substitution with alkyl or aryl groups. describes synthesizing 4-amino-1,2,4-triazole derivatives via 18-hour reflux of hydrazides in DMSO (65% yield), followed by Schiff base formation with substituted benzaldehydes in ethanol under acidic conditions . Alternative routes include microwave-assisted synthesis, which reduces reaction time and improves yields for derivatives like benzotriazole-linked triazoles .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : 1H-NMR (e.g., DMSO-d6) identifies substituent environments, such as aromatic protons (δ 7.2–8.1 ppm) and NH groups (δ 10–12 ppm) .

- IR Spectroscopy : Peaks at 3050–3260 cm−1 (N-H stretch) and 1150–1186 cm−1 (C=S stretch) confirm triazole-thione derivatives .

- HPLC/UV-Vis : Retention times (e.g., 4.87–6.58 min) and λmax (261–264 nm) assess purity and electronic transitions .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound derivatives under varying reaction conditions?

- Methodological Answer : Systematic optimization involves:

- Solvent Selection : Polar solvents (e.g., ethanol, DMSO) enhance cyclization efficiency, while aprotic solvents reduce side reactions .

- Catalysis : Glacial acetic acid accelerates Schiff base formation by protonating intermediates .

- Reaction Time : Microwave irradiation reduces synthesis time from hours to minutes (e.g., 4 hours → 15 minutes) while maintaining yields >75% .

- Temperature Control : Reflux at 80–100°C balances reactivity and decomposition risks for thermally sensitive derivatives .

Q. What methodologies are used to resolve contradictions in biological activity data among structurally similar 1,2,4-triazole derivatives?

- Methodological Answer : Contradictions arise from substituent effects. For example:

- Cytotoxicity Studies : Bromine substituents (e.g., 5-(3-bromophenyl)-triazole) show higher activity (IC50 < 10 µM) compared to hydroxyl-substituted analogs (IC50 > 50 µM) due to enhanced lipophilicity .

- Statistical Analysis : Multivariate regression models correlate substituent electronic parameters (Hammett constants) with bioactivity trends .

- Docking Studies : Molecular docking (e.g., with EGFR kinase) identifies steric clashes or hydrogen-bond mismatches in low-activity derivatives .

Q. How do computational methods like DFT contribute to understanding the electronic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) predicts:

- Frontier Molecular Orbitals : HOMO-LUMO gaps (e.g., 3.5–4.2 eV) correlate with charge-transfer efficiency in chemosensors .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions, guiding rational design of metal-binding ligands (e.g., for Cu2+ detection) .

- Solvent Effects : PCM models simulate solvatochromism, explaining UV-Vis shifts in polar vs. nonpolar solvents .

Properties

CAS No. |

36175-36-7 |

|---|---|

Molecular Formula |

C6H11N3 |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

4-butan-2-yl-1,2,4-triazole |

InChI |

InChI=1S/C6H11N3/c1-3-6(2)9-4-7-8-5-9/h4-6H,3H2,1-2H3 |

InChI Key |

NMOMHELLMKVMQT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C=NN=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.